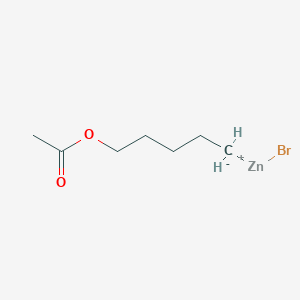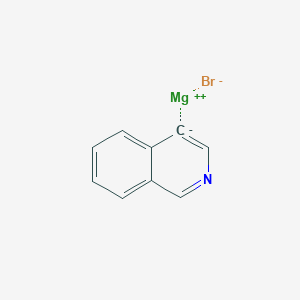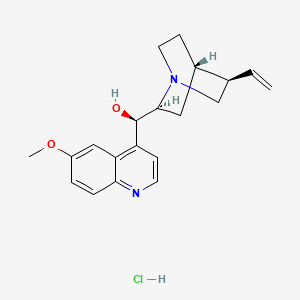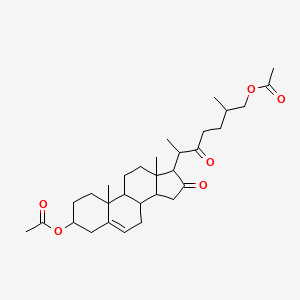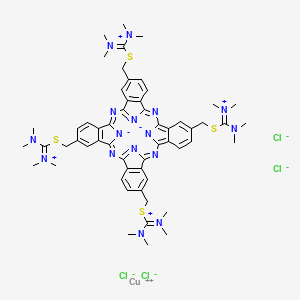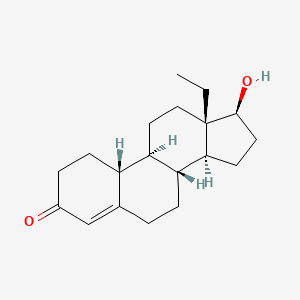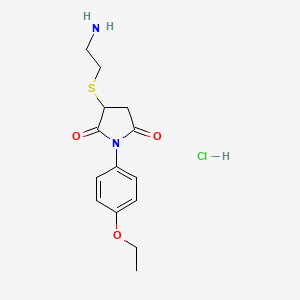
2,4-Dibromo-6-ethylaniline
Descripción general
Descripción
2,4-Dibromo-6-ethylaniline is a chemical compound with the CAS Number: 81100-30-3 . It has a molecular weight of 278.97 and its IUPAC name is this compound . It is stored at temperatures between 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9Br2N/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm^3 . Its boiling point is 301.7±37.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 54.2±3.0 kJ/mol . The flash point is 136.3±26.5 °C .Aplicaciones Científicas De Investigación
Catalyst Enhancement for Ethylene Polymerization
2,4-Dibromo-6-ethylaniline derivatives have been used to enhance catalysts for high-temperature ethylene polymerization. A study by Rhinehart et al. (2014) in "ACS Catalysis" discusses the use of a derivative of this compound in producing thermally robust catalysts for ethylene polymerization at high temperatures. These catalysts demonstrated increased activity and produced polymers with higher melting transitions compared to related catalysts (Rhinehart, Mitchell, & Long, 2014).
Microbial Degradation of Herbicides
Research by Dong et al. (2015) in "Applied and Environmental Microbiology" explored the metabolic pathway involved in the degradation of 2-Methyl-6-ethylaniline (MEA), a close derivative of this compound, by Sphingobium sp. This degradation is particularly significant for the breakdown of chloroacetanilide herbicides such as acetochlor and metolachlor. The study provided insights into the microbial metabolic pathways and potential applications in environmental remediation (Dong et al., 2015).
Electrochemical Polymerization
D'Aprano, Leclerc, and Zotti (1992) in "Macromolecules" conducted a study on the electrochemical polymerization of 2-ethylaniline, which is structurally related to this compound. The study found that the polymerization of these compounds leads to the formation of electroactive polymer films, which are significant in material science and electronics applications (D'Aprano, Leclerc, & Zotti, 1992).
Antibacterial Activity
In a study by Banjara, BhoiteS., and Bhoite (2012) in "journal of applied pharmaceutical science," the antibacterial activity of di-2-ethylaniline phosphate, which is chemically similar to this compound, was examined. The compound showed significant antibacterial activity against selected Gram-negative bacteria, suggesting its potential application in medical and pharmaceutical fields (Banjara, BhoiteS., & Bhoite, 2012).
Safety and Hazards
The safety information for 2,4-Dibromo-6-ethylaniline includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn .
Propiedades
IUPAC Name |
2,4-dibromo-6-ethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYOBGJRULPHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306817 | |
| Record name | 2,4-Dibromo-6-ethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81100-30-3 | |
| Record name | 2,4-Dibromo-6-ethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81100-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-6-ethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



